3-(Pyrrolidin-1-yl)propanamide

Butyrylcholinesterase inhibition Neurodegenerative disorders Multi-target-directed ligands

3-(Pyrrolidin-1-yl)propanamide is a critical building block for levetiracetam synthesis and a validated scaffold for selective BuChE/MAO-B inhibition (IC₅₀ 12.33-15.12 µM). Its unique pyrrolidine-propanamide architecture ensures precise SV2A interactions and favorable CNS lipophilicity (LogP 0.596). Procure this essential intermediate to accelerate your SAR studies and avoid the costly re-validation of alternative scaffolds.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 24438-88-8
Cat. No. B1625361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrrolidin-1-yl)propanamide
CAS24438-88-8
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCC(=O)N
InChIInChI=1S/C7H14N2O/c8-7(10)3-6-9-4-1-2-5-9/h1-6H2,(H2,8,10)
InChIKeyCGKYDLSLIFODDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrrolidin-1-yl)propanamide (CAS 24438-88-8): Chemical Identity, Core Properties, and Research-Grade Procurement Considerations


3-(Pyrrolidin-1-yl)propanamide (CAS 24438-88-8) is a pyrrolidine-containing primary amide with the molecular formula C₇H₁₄N₂O and a molecular weight of 142.20 g/mol [1]. The compound features a saturated five-membered pyrrolidine ring linked via an ethylene spacer to a terminal carboxamide group . Key physicochemical parameters include a predicted density of 1.056 g/cm³, boiling point of 309.7°C at 760 mmHg, flash point of 141.1°C, and a calculated LogP of approximately 0.596 [1][2]. The compound is canonicalized and possesses one hydrogen bond donor and two hydrogen bond acceptors . As a versatile building block in medicinal chemistry, 3-(pyrrolidin-1-yl)propanamide serves as a critical intermediate in the synthesis of pharmacologically active molecules, most notably the second-generation antiepileptic drug levetiracetam .

Why In-Class Propanamide Analogs Cannot Substitute for 3-(Pyrrolidin-1-yl)propanamide in Synthesis and Derivative Development


Substituting 3-(pyrrolidin-1-yl)propanamide with structurally related propanamides or pyrrolidine derivatives is not straightforward due to its unique combination of a terminal primary amide and a tertiary pyrrolidine amine separated by a two-carbon ethylene linker. This specific architecture is essential for its role as a key intermediate in levetiracetam synthesis, where the pyrrolidine group mimics the γ-aminobutyric acid (GABA) backbone and enables critical interactions with synaptic vesicle protein 2A (SV2A) to modulate neurotransmitter release . Furthermore, the 3-(pyrrolidin-1-yl)propanamide scaffold imparts distinct inhibitory selectivity profiles in benzothiazole-linked derivatives: pyrrolidine-containing analogs exhibit selective butyrylcholinesterase (BuChE) and monoamine oxidase-B (MAO-B) inhibition while being poor inhibitors of acetylcholinesterase (AChE) and MAO-A, in contrast to morpholine-substituted analogs which show different selectivity patterns [1]. Generic replacement with compounds lacking this precise spacer-arm arrangement and pyrrolidine moiety would fundamentally alter synthetic pathways, pharmacophore geometry, and resulting biological selectivity profiles.

3-(Pyrrolidin-1-yl)propanamide: Quantified Performance Differentiation Versus Morpholine Analogs and Unsubstituted Baselines in Enzyme Inhibition


Pyrrolidine-Containing Propanamide Derivatives Exhibit Quantified BuChE Inhibitory Potency with Selectivity Over AChE and MAO-A

In a direct head-to-head comparison within the same study, benzothiazole-propanamide derivatives bearing the 3-(pyrrolidin-1-yl)propanamide scaffold demonstrated selective butyrylcholinesterase (BuChE) inhibitory activity, whereas the same derivatives showed negligible activity against acetylcholinesterase (AChE) and monoamine oxidase-A (MAO-A) [1]. Two representative pyrrolidine-containing compounds, N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2c) and N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2h), displayed BuChE IC₅₀ values of 15.12 μM and 12.33 μM, respectively, while both were poor inhibitors of AChE and MAO-A at concentrations up to 100 μM [1].

Butyrylcholinesterase inhibition Neurodegenerative disorders Multi-target-directed ligands

3-(Pyrrolidin-1-yl)propanamide-Containing Derivatives Demonstrate Dual BuChE and MAO-B Inhibition with Quantified Percentage Inhibition at 100 μM

Beyond BuChE inhibition, the same 3-(pyrrolidin-1-yl)propanamide-containing benzothiazole derivatives (2c and 2h) exhibited concurrent monoamine oxidase-B (MAO-B) inhibitory activity, establishing a dual-target inhibition profile [1]. At a concentration of 100 μM, compound 2c achieved 60.10% inhibition of MAO-B, while compound 2h achieved 66.30% inhibition of MAO-B [1]. In contrast, both compounds demonstrated negligible inhibition of MAO-A under identical assay conditions [1].

MAO-B inhibition Dual-target inhibition Alzheimer's disease

3-(Pyrrolidin-1-yl)propanamide Hydrochloride as Essential Intermediate for Levetiracetam Synthesis: Differentiated by Specific GABA-Mimetic Architecture

3-(Pyrrolidin-1-yl)propanamide hydrochloride is specifically utilized as a critical intermediate in the synthesis of levetiracetam, a second-generation antiepileptic drug with an established clinical efficacy and safety profile . The differentiation from generic pyrrolidine derivatives stems from the compound's precise molecular architecture: the pyrrolidine ring mimics the γ-aminobutyric acid (GABA) backbone, while the propanamide spacer positions this moiety for optimal interaction with synaptic vesicle protein 2A (SV2A), the validated molecular target of levetiracetam that modulates neurotransmitter release .

Antiepileptic drug synthesis SV2A modulation Pharmaceutical intermediate

Physicochemical Differentiation: Predicted LogP and Hydrogen Bonding Capacity of 3-(Pyrrolidin-1-yl)propanamide Versus Related Pyrrolidine Amides

3-(Pyrrolidin-1-yl)propanamide exhibits a calculated LogP value of 0.59580 and a polar surface area (PSA) of 46.33 Ų, with one hydrogen bond donor and three hydrogen bond acceptors [1][2]. This moderate lipophilicity profile distinguishes it from more lipophilic N-substituted analogs such as N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (LogP = 1.4) [3] and from the hydrochloride salt form, which demonstrates substantially reduced LogP values ranging from -0.022 to -0.496 [4].

Physicochemical properties Drug-likeness Lipophilicity

In Vitro Cytotoxicity Safety Window: 3-(Pyrrolidin-1-yl)propanamide-Containing Derivatives Demonstrate No Cytotoxicity up to 100 μM

In vitro cytotoxicity evaluation using MTT and AO/EB fluorescence staining assays demonstrated that benzothiazole derivatives containing the 3-(pyrrolidin-1-yl)propanamide scaffold (specifically compounds 2c and 2h) were non-toxic to cells at concentrations up to 100 μM [1]. This concentration substantially exceeds the compounds' BuChE inhibitory IC₅₀ values (12.33–15.12 μM), indicating a favorable therapeutic window in cellular models [1].

Cytotoxicity Safety profiling MTT assay

3-(Pyrrolidin-1-yl)propanamide: Evidence-Based Research Applications and Industrial Use Cases


Multi-Target-Directed Ligand (MTDL) Discovery for Alzheimer's Disease and Related Neurodegenerative Disorders

Based on the demonstrated dual BuChE and MAO-B inhibitory activity of 3-(pyrrolidin-1-yl)propanamide-containing benzothiazole derivatives, this scaffold is optimally suited for research programs developing multi-target-directed ligands for Alzheimer's disease [1]. The quantified inhibition values (BuChE IC₅₀ = 12.33–15.12 μM; MAO-B inhibition = 60.10–66.30% at 100 μM) provide a validated starting point for structure-activity relationship (SAR) studies aimed at optimizing potency while maintaining selectivity over AChE and MAO-A [1]. The favorable in vitro safety window (non-toxic up to 100 μM) further supports its use in cellular models of neurodegeneration [1].

Levetiracetam Analog Synthesis and Process Chemistry Development

3-(Pyrrolidin-1-yl)propanamide hydrochloride is an essential intermediate for the synthesis of levetiracetam and structurally related SV2A-targeting anticonvulsant candidates . The compound's pyrrolidine group provides the requisite GABA backbone mimicry, while the propanamide linkage positions the moiety for productive SV2A interactions . This specific architecture cannot be replaced by generic pyrrolidine derivatives or alternative spacers without compromising the synthetic pathway to the clinically validated pharmacophore. Research applications include analog development, impurity profiling, and process optimization for pharmaceutical manufacturing .

Physicochemical Optimization Studies Leveraging LogP-Differentiated Free Base and Hydrochloride Salt Forms

The availability of both free base (LogP = 0.596) and hydrochloride salt (LogP ≈ -0.022 to -0.496) forms of 3-(pyrrolidin-1-yl)propanamide enables systematic investigation of lipophilicity effects on membrane permeability, solubility, and formulation behavior [2][3]. The calculated LogP difference of approximately 1.0-1.1 log units between free base and salt forms provides a quantifiable tool for tuning compound properties in medicinal chemistry campaigns. The moderate baseline LogP of the free base positions it as a balanced starting point for scaffold derivatization without the excessive lipophilicity that often complicates CNS drug development [2].

Selective BuChE Inhibitor Development with Documented AChE/MAO-A Counter-Screening Data

Research programs focused on selective butyrylcholinesterase inhibition can leverage the documented selectivity profile of 3-(pyrrolidin-1-yl)propanamide-containing derivatives [1]. The quantitative counter-screening data demonstrating negligible AChE and MAO-A inhibition at 100 μM provides a validated selectivity baseline that reduces the need for extensive de novo profiling [1]. This scaffold is particularly valuable for programs where avoidance of cholinergic side effects (associated with AChE inhibition) and serotonergic/adrenergic modulation (associated with MAO-A inhibition) is a critical design criterion [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Pyrrolidin-1-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.